molecular formula C18H22N4O6 B2754509 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenethylacetamide oxalate CAS No. 1351633-91-4

2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenethylacetamide oxalate

Cat. No. B2754509
CAS RN: 1351633-91-4
M. Wt: 390.396
InChI Key: QEFNMLAAGAUGHR-UHFFFAOYSA-N
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Description

2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenethylacetamide oxalate is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of an enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are naturally occurring compounds in the body that play a role in regulating pain, inflammation, and other physiological processes. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential for a range of conditions.

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Azetidinone Formation : Research on β-lactam-4-ylidene derivatives, closely related to azetidinone compounds, demonstrates the synthetic routes and reactions of these compounds without direct competition with intermolecular reactions, highlighting the versatility of azetidinones in synthetic chemistry (Zoghbi & Warkentin, 1992).
  • Heterocyclic Moiety Applications : The study of 1,3,4-oxadiazole, a core structural component, emphasized its significance in drug research due to its low lipophilicity and the ability to combine with other functionalities to enhance bioactivity potential (Virk et al., 2023).

Biological Assessment and Drug Development

  • Antimicrobial Screening : Synthesized derivatives containing 1,3,4-oxadiazole and azetidinone moieties have been explored for their antibacterial activity, underscoring the therapeutic potential of these compounds (Desai & Dodiya, 2014).
  • Oxadiazole as Therapeutic Agents : Oxadiazoles, including 1,3,4-oxadiazole, have been identified for their broad range of biological activities, such as antibacterial, antitumor, and antioxidant activities, showcasing the therapeutic relevance of oxadiazole-containing compounds (Siwach & Verma, 2020).

Molecular Docking and Binding Studies

  • Binding Analysis : The binding interactions between synthesized compounds and biological targets have been analyzed, providing insights into the mechanism of action and enhancing the design of more potent derivatives (Virk et al., 2023).

properties

IUPAC Name

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(2-phenylethyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2.C2H2O4/c1-12-18-16(22-19-12)14-9-20(10-14)11-15(21)17-8-7-13-5-3-2-4-6-13;3-1(4)2(5)6/h2-6,14H,7-11H2,1H3,(H,17,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFNMLAAGAUGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC(=O)NCCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-phenethylacetamide oxalate

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